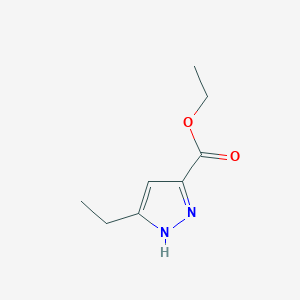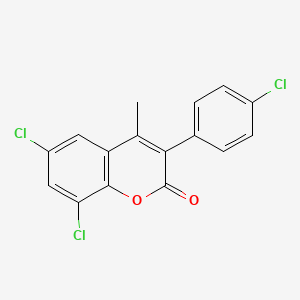
Cellobiulose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cellobiose is a disaccharide with the formula (C6H7(OH)4O)2O. It is classified as a reducing sugar - any sugar that possesses the ability or function of a reducing agent . The chemical structure of cellulose is derived from the condensation of a pair of β-glucose molecules forming a β (1→4) bond .
Synthesis Analysis
Cellobiose synthesis has been studied in the bacterium Komagataeibacter hansenii, a high-yield producer of bacterial cellulose (BC). Its genome encodes three distinct cellulose synthases (CS), bcsAB1, bcsAB2, and bcsAB3 . Another study found that the cellobiose-responsive regulator CLR1 was activated by CBS-synthesized cellobiose, thereby promoting the expression of CLR2 and finally opening the transcription of cellulase genes .
Molecular Structure Analysis
Cellobiose is a disaccharide consisting of two glucose units in beta (1-4) glycosidic linkage . The molecular weight of cellobiose is 342.30 g/mol .
Chemical Reactions Analysis
The primary decomposition mechanism of cellobiose under hydrothermal conditions involves isomerization of cellobiose to this compound (glucosyl-fructose) and glucosyl-mannose . Another study found that the phosphorolytic reaction of cellobiose by Cb CBP proceeded via an ordered Bi Bi mechanism, while the synthetic reaction proceeded via a ping pong Bi Bi mechanism .
Physical And Chemical Properties Analysis
Cellobiose has a molecular weight of 342.30 g/mol, and its exact mass is 342.11621151 g/mol. It has a hydrogen bond donor count of 8 and a hydrogen bond acceptor count of 11 .
Applications De Recherche Scientifique
1. Liquefaction of Cellulose Cellobiulose has been utilized to understand the liquefaction mechanism of cellulose in the presence of phenol under acid catalysis. This study involved analyzing the reaction products of this compound using techniques like high-performance liquid chromatography (HPLC), NMR, GC-MS, and mass analyses. This research is crucial for advancing our understanding of cellulose liquefaction processes (Lin, Yao, Yoshioka, & Shiraishi, 2004).
2. Isomerization in Aqueous Ethanol The isomerization of cellobiose to this compound in subcritical aqueous ethanol has been studied, focusing on various ethanol concentrations and temperatures. This research explored the yield and rate constants for cellobiose isomerization, contributing valuable insights for the chemical industry (Soisangwan, Gao, Kobayashi, Khuwijitjaru, & Adachi, 2016).
3. Role in Cellulose Degradation this compound's role in cellulose degradation has been a subject of interest, particularly in understanding the function of cellobiohydrolases. These enzymes have tunnel-shaped active sites that play a key role in releasing cellobiose from cellulose chains, making them significant for modifying fiber properties in industries like paper or textiles (Teeri, 1997).
4. Conversion to Gluconic Acid Research has also explored the conversion of cellobiose to gluconic acid using novel catalysts. This process is important for producing food additives and intermediates for pharmaceuticals, showcasing this compound's potential in sustainable biomass utilization (Zhang, Liu, Hedhili, Zhu, & Han, 2011).
5. Sustainable Production of Oligosaccharides this compound is pivotal in the sustainable production of prebiotic cello-oligosaccharides from non-edible sources like forest residues. This area of research is particularly important for the food industry and environmental sustainability (Karnaouri, Matsakas, Bühler, Muraleedharan, Christakopoulos, & Rova, 2019).
6. Insights into Cellobiose Decomposition Studies on the decomposition of cellobiose in hot compressed water have provided crucial insights for biomass conversion technologies. This research helps in understanding the formation of products like this compound and its implications in energy and fuel industries (Liang, Montoya, & Haynes, 2017).
7. Mechanism of Cellobiose Epimerase The epimerization mechanism of cellobiose, an important aspect of carbohydrate chemistry and enzymology, has been studied, enhancing our understanding of biochemical transformations (Amein & Leatherwood, 1969).
Mécanisme D'action
Target of Action
Cellobiulose, a disaccharide composed of two glucose units, primarily targets cellulase enzymes, which are responsible for the hydrolysis of cellulose . These enzymes include endoglucanases, which cut internal beta-1,4-glucosidic bonds, and exocellobiohydrolases . The primary role of these targets is to break down cellulose into simpler sugars, such as glucose, which can then be utilized by organisms for energy .
Mode of Action
This compound interacts with its targets (cellulase enzymes) through a process known as enzymatic hydrolysis . This process involves the cleavage of the beta-1,4-glycosidic bonds that hold the glucose units together in this compound . The cleavage of these bonds results in the formation of simpler sugars, such as glucose .
Biochemical Pathways
The biochemical pathway affected by this compound is the cellulose degradation pathway . In this pathway, this compound, through the action of cellulase enzymes, is broken down into simpler sugars, which can then enter glycolysis for energy production . The downstream effects of this pathway include the production of ATP, which is used as an energy source by cells .
Pharmacokinetics
It is known that this compound, like other sugars, is likely to be absorbed in the digestive tract and distributed throughout the body . Its metabolism would involve enzymatic hydrolysis to glucose, which can then be utilized for energy . Excretion would likely occur through the urinary system .
Result of Action
The molecular result of this compound’s action is the breakdown of its beta-1,4-glycosidic bonds, resulting in the formation of simpler sugars . On a cellular level, these simpler sugars can be utilized for energy production, contributing to various cellular processes .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of specific enzymes (cellulases) is crucial for its breakdown . Additionally, factors such as pH and temperature can affect the activity of these enzymes and thus the rate of this compound breakdown . Furthermore, the presence of other compounds, such as LiCl/NMP, can influence the dissolution and subsequent breakdown of this compound .
Orientations Futures
Cellulosic biofuels, which can be produced from cellobiose, offer environmental benefits not available from grain-based biofuels and are a cornerstone of efforts to meet transportation fuel needs in a future low-carbon economy . Another promising direction is the development of paper-based supercapacitors based on cellulose .
Analyse Biochimique
Biochemical Properties
Cellobiulose metabolization involves high intracellular β-glucosidase activity . Unlike other fungal species that hydrolyze this compound extracellularly, certain strains transport this compound to the cytoplasm, where it is then hydrolyzed by high-affinity intracellular β-glucosidases .
Cellular Effects
The consumption of this compound can influence cellular function. For instance, during batch fermentation, the strain with the best performance consumed all the available this compound in the first 18 hours of the assay, producing 2.7 g L −1 of ethanol .
Molecular Mechanism
The molecular mechanism of this compound action involves its transport to the cytoplasm, where it is hydrolyzed by high-affinity intracellular β-glucosidases . This suggests a high-affinity hydrolytic system inside cells, with a Km of 12.4 mM .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, during batch fermentation, all the available this compound was consumed in the first 18 hours of the assay .
Transport and Distribution
This compound is transported to the cytoplasm of the cell, where it is then hydrolyzed by high-affinity intracellular β-glucosidases . This suggests that this compound is distributed within the cells where it is metabolized.
Subcellular Localization
The subcellular localization of this compound is within the cytoplasm of the cell, where it is hydrolyzed by high-affinity intracellular β-glucosidases . This suggests that this compound is directed to specific compartments within the cell for metabolization.
Propriétés
IUPAC Name |
(3S,4R,5R)-1,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h5-15,17-21H,1-3H2/t5-,6-,7-,8-,9+,10-,11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCRQPBOOFTZGQ-WUYFHPBOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(=O)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H](C(=O)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
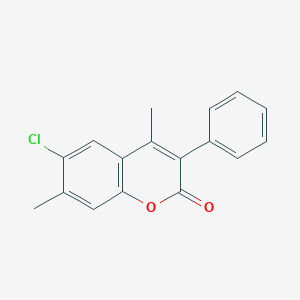

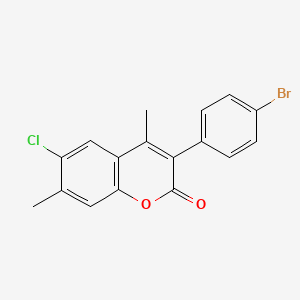


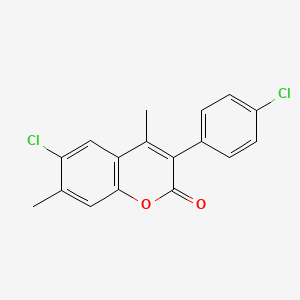
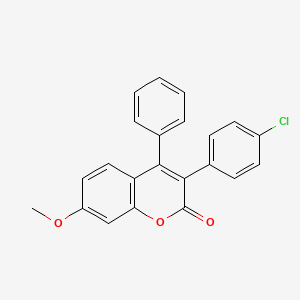
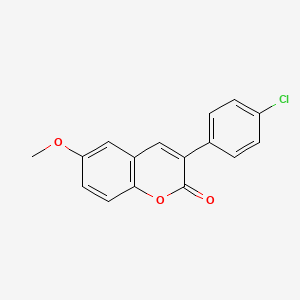


![(3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol](/img/structure/B3041201.png)
![3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3041202.png)
